molecular formula C20H17FN4 B2416771 N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-28-1

N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2416771
CAS No.: 877791-28-1
M. Wt: 332.382
InChI Key: IADSCBRTAOTNAX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds often involves various methods . For instance, numerous methods for the synthesis of pyrimidines are described . A range of substituted 7- (2-pyridylmethylamine) derivatives were also active .


Molecular Structure Analysis

The pyrimidine ring is planar, and the phenyl group at the 2-position is almost coplanar with the plane of this ring .


Chemical Reactions Analysis

Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors .


Physical and Chemical Properties Analysis

The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line. Moreover, all the potent compounds from this series have a ClogP value less than 4 and molecular weight < 400; thus, likely to maintain drug-likeness during lead optimization .

Scientific Research Applications

Phosphodiesterase Inhibition for Cognitive Impairment

One study designed and synthesized a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, studying their role as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors, including a clinical candidate, ITI-214, showed picomolar inhibitory potency, excellent selectivity against other PDE families, and demonstrated efficacy in vivo. This class of compounds is being considered for treating cognitive deficits associated with several central nervous system disorders, including schizophrenia and Alzheimer's disease (Li et al., 2016).

Antitumor and Antimicrobial Activities

Another research effort focused on synthesizing N-arylpyrazole-containing enaminones as key intermediates, leading to various derivatives with antitumor and antimicrobial activities. The study found that some compounds exhibited cytotoxic effects comparable to 5-fluorouracil against certain cancer cell lines (Riyadh, 2011).

Radioligand Imaging with PET

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, designed for fluorine-18 labeling and in vivo imaging using positron emission tomography (PET) for neurological studies (Dollé et al., 2008).

Adenosine Receptor Antagonists

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, have been identified for their high affinity and selectivity as antagonists for the human A2A adenosine receptor. These compounds have been synthesized with various functional groups, serving as pharmacological probes to study the A2A receptor (Kumar et al., 2011).

Synthesis Techniques

Research has also explored the synthesis techniques for related compounds, such as diaminopyrazoles, using microwave and continuous flow chemistry. This facilitated the preparation of aminopyrazoles from commercial aryl halides with good to excellent yields, demonstrating the versatility and efficiency of modern synthetic methods (Wilson et al., 2012).

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .

Properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)19(14(2)24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADSCBRTAOTNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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